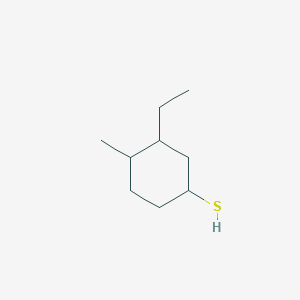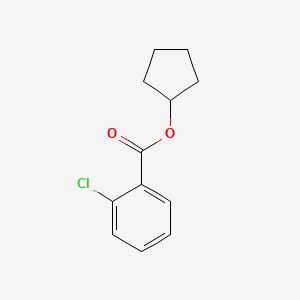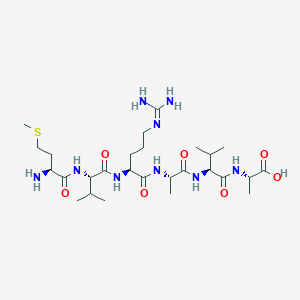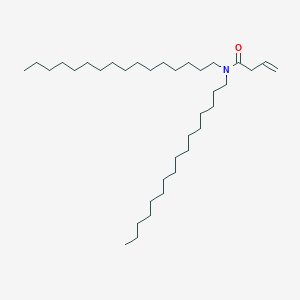
N,N-Dihexadecylbut-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dihexadecylbut-3-enamide: is a chemical compound known for its unique structure and properties It is an amide derivative with a long hydrocarbon chain, which contributes to its hydrophobic nature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dihexadecylbut-3-enamide typically involves the reaction of hexadecylamine with but-3-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Hexadecylamine+But-3-enoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dihexadecylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the but-3-enamide moiety can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the double bond can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N-Dihexadecylbut-3-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid interactions.
Industry: Used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N,N-Dihexadecylbut-3-enamide involves its interaction with lipid bilayers and proteins. The long hydrocarbon chains allow it to integrate into lipid membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
N,N-Dioctadecylbut-3-enamide: Similar structure but with longer hydrocarbon chains.
N,N-Dihexadecylbutanamide: Lacks the double bond in the but-3-enamide moiety.
Uniqueness: N,N-Dihexadecylbut-3-enamide is unique due to its specific combination of a long hydrocarbon chain and a reactive double bond, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties.
Properties
CAS No. |
631912-81-7 |
|---|---|
Molecular Formula |
C36H71NO |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
N,N-dihexadecylbut-3-enamide |
InChI |
InChI=1S/C36H71NO/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-34-37(36(38)33-6-3)35-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h6H,3-5,7-35H2,1-2H3 |
InChI Key |
UKOWASVOJSVGHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
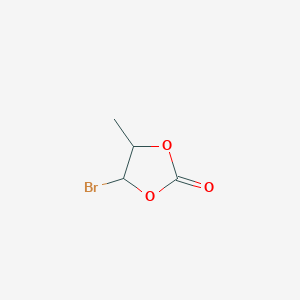

boranyl](/img/structure/B14226482.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
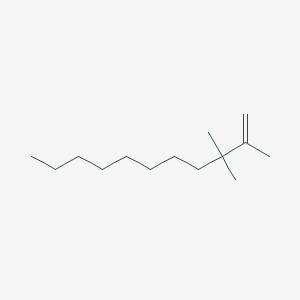
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)
